N-benzyl-1-naphthalen-2-ylethanamine
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Overview
Description
N-benzyl-1-naphthalen-2-ylethanamine is an organic compound with the molecular formula C19H19N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a benzyl group attached to the nitrogen atom of an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-naphthalen-2-ylethanamine typically involves the reaction of 1-naphthylacetonitrile with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-naphthalen-2-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Naphthyl ketones or aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted naphthyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-benzyl-1-naphthalen-2-ylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-benzyl-1-naphthalen-2-ylethanamine exerts its effects depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-naphthalen-1-ylethanamine
- N-benzyl-2-naphthalen-1-ylethanamine
- N-benzyl-1-naphthalen-3-ylethanamine
Uniqueness
N-benzyl-1-naphthalen-2-ylethanamine is unique due to its specific structural configuration, which can influence its reactivity and interaction with other molecules. The position of the benzyl group and the naphthalene ring can lead to different chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
N-benzyl-1-naphthalen-2-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-15(20-14-16-7-3-2-4-8-16)18-12-11-17-9-5-6-10-19(17)13-18/h2-13,15,20H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEGSDYZJIGUIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373455 |
Source
|
Record name | N-benzyl-1-naphthalen-2-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143063-66-5 |
Source
|
Record name | N-benzyl-1-naphthalen-2-ylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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